molecular formula C15H20N4O2 B11412334 N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]acetamide CAS No. 727685-04-3

N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]acetamide

Katalognummer: B11412334
CAS-Nummer: 727685-04-3
Molekulargewicht: 288.34 g/mol
InChI-Schlüssel: DCQYGNLZEVVQIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-Methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]acetamide (CAS: 727685-04-3) is a heterocyclic compound featuring a pyrazino[1,2-a]benzimidazole core substituted with a 2-methoxyethyl group at position 2 and an acetamide moiety at position 6.

Eigenschaften

CAS-Nummer

727685-04-3

Molekularformel

C15H20N4O2

Molekulargewicht

288.34 g/mol

IUPAC-Name

N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]acetamide

InChI

InChI=1S/C15H20N4O2/c1-11(20)16-12-3-4-14-13(9-12)17-15-10-18(7-8-21-2)5-6-19(14)15/h3-4,9H,5-8,10H2,1-2H3,(H,16,20)

InChI-Schlüssel

DCQYGNLZEVVQIQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC2=C(C=C1)N3CCN(CC3=N2)CCOC

Löslichkeit

36.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Biologische Aktivität

N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure

The compound has the following chemical structure:

  • Chemical Formula : C15H20N4O2
  • CAS Number : 4969955

Biological Activity Overview

Recent studies have highlighted various biological activities associated with benzimidazole derivatives, including N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]acetamide. Key areas of focus include:

  • Antitumor Activity
    • Several studies have evaluated the antitumor efficacy of compounds related to benzimidazole. For instance, compounds with similar structures have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
    CompoundCell Line TestedIC50 (μM)
    Compound 5A549 (Lung)2.12 ± 0.21
    Compound 6HCC827 (Lung)5.13 ± 0.97
    Compound 8NCI-H358 (Lung)0.85 ± 0.05
    These results indicate that similar benzimidazole derivatives possess significant antitumor properties, suggesting that N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]acetamide may exhibit comparable effects .
  • Antimicrobial Activity
    • The antimicrobial properties of benzimidazole derivatives have also been investigated. Compounds were tested against Gram-positive and Gram-negative bacteria using broth microdilution methods.
    MicroorganismActivity Observed
    Escherichia coliModerate
    Staphylococcus aureusHigh
    Saccharomyces cerevisiaeLow
    The studies indicate that certain derivatives exhibit notable antibacterial activity, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function .

Case Studies and Research Findings

In a study examining the structure-activity relationship (SAR) of benzimidazole derivatives, it was found that modifications at specific positions significantly influenced biological activity. The introduction of different substituents led to variations in both antitumor and antimicrobial potency.

Key Findings:

  • The presence of methoxyethyl groups enhanced solubility and bioavailability.
  • Compounds with halogen substitutions showed increased activity against specific cancer cell lines.

These findings underscore the importance of chemical modifications in optimizing the biological efficacy of benzimidazole derivatives .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyrazino-Benzimidazole Core

Compound 1 : N-(1,2,3,4-Tetrahydro-2-methylpyrazino[1,2-a]benzimidazol-8-yl)acetamide (CAS: 519142-86-0)
  • Structure : Differs from the target compound by replacing the 2-methoxyethyl group with a methyl group at position 2.
  • This compound is structurally simpler but lacks the ether oxygen, which may limit its ability to participate in hydrogen bonding or solvation .
Compound 2 : N-[2-(2-Methylpropyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide (CAS: 951988-90-2)
  • Structure : Features a 2-methylpropyl substituent at position 2 and a benzenesulfonamide group at position 7.
  • Implications : The sulfonamide group (pKa ~10) is more acidic than acetamide (pKa ~15–17), enhancing solubility in basic environments. The bulky 2-methylpropyl group may sterically hinder interactions with biological targets compared to the linear methoxyethyl chain .

Core Heterocycle Modifications

Compound 3 : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structure: Replaces the pyrazino-benzimidazole core with a thiazole ring linked to a dichlorophenyl group.
  • Implications : The thiazole ring and dichlorophenyl group confer distinct electronic properties. This compound exhibits antimicrobial activity, suggesting that acetamide derivatives with aromatic systems may target microbial enzymes .
Compound 4 : Goxalapladib (CAS: 412950-27-7)
  • Structure : Contains a 1,8-naphthyridine core substituted with a 2-methoxyethylpiperidine group and a trifluoromethylbiphenyl moiety.
  • Implications : The methoxyethyl group in Goxalapladib enhances solubility and bioavailability, a feature shared with the target compound. Goxalapladib is used in atherosclerosis treatment, indicating that methoxyethyl-substituted heterocycles may have cardiovascular applications .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name / CAS Core Structure Position 2 Substituent Position 8 Group Molecular Formula Molecular Weight Key Properties/Activities
Target Compound (727685-04-3) Pyrazino-benzimidazole 2-Methoxyethyl Acetamide C₁₆H₂₀N₄O₂ 300.36 g/mol Not reported (Data gap)
Compound 1 (519142-86-0) Pyrazino-benzimidazole Methyl Acetamide C₁₄H₁₆N₄O 260.31 g/mol Simpler structure; lower polarity
Compound 2 (951988-90-2) Pyrazino-benzimidazole 2-Methylpropyl Benzenesulfonamide C₂₀H₂₄N₄O₂S 384.5 g/mol Enhanced acidity (sulfonamide)
Compound 4 (412950-27-7) 1,8-Naphthyridine 2-Methoxyethylpiperidine Trifluoromethylbiphenyl C₄₀H₃₉F₅N₄O₃ 718.80 g/mol Antiatherosclerotic activity

Key Findings and Implications

Substituent Effects :

  • The 2-methoxyethyl group in the target compound improves solubility compared to methyl or methylpropyl analogs, critical for oral bioavailability.
  • Acetamide vs. Sulfonamide : The acetamide group offers moderate hydrogen-bonding capacity, while sulfonamides (as in Compound 2) provide stronger acidity and solubility in physiological pH ranges.

Data Gaps :

  • Melting points, solubility, and specific biological data for the target compound are unavailable in the provided evidence, highlighting the need for further experimental studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.